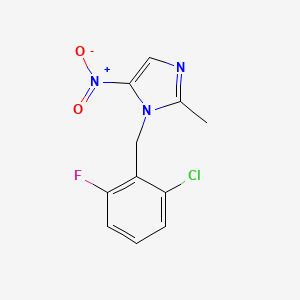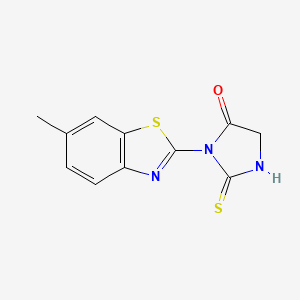
N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide is an organic compound that features a hydroxyphenyl group and a naphthalenyloxy group connected via an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 4-hydroxyaniline with 2-naphthol in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the naphthalenyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-hydroxyphenyl)-2-(phenoxy)acetamide
- N-(4-hydroxyphenyl)-2-(benzyloxy)acetamide
- N-(4-hydroxyphenyl)-2-(methoxy)acetamide
Uniqueness
N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16-8-6-15(7-9-16)19-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALAASQMGAHXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5848823.png)

![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)


![7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5848858.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5848887.png)

![N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine](/img/structure/B5848908.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

